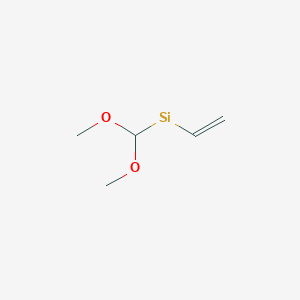
CID 19102450
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Vinylmethyldimethoxysilane can be synthesized through the reaction of methanol with dichloromethylvinylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows :
CH2=CHSiCl2CH3+2CH3OH→CH2=CHSi(OCH3)2CH3+2HCl
In industrial settings, the production of vinylmethyldimethoxysilane involves similar synthetic routes but on a larger scale, often utilizing specialized equipment to handle the reagents and control the reaction conditions .
Chemical Reactions Analysis
Vinylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, vinylmethyldimethoxysilane hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group in vinylmethyldimethoxysilane can participate in addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Vinylmethyldimethoxysilane has a wide range of applications in scientific research and industry:
Biology: It is used in the modification of surfaces to enhance biocompatibility and adhesion properties.
Medicine: It is utilized in the development of medical devices and implants due to its ability to form durable bonds with organic and inorganic materials.
Mechanism of Action
The mechanism of action of vinylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The hydrolyzable groups in the compound react with siliceous surfaces and other oxides, forming stable condensation products. The organofunctional groups alter the wetting or adhesion characteristics of the substrate, facilitating chemical transformations at the heterogeneous interface .
Comparison with Similar Compounds
Vinylmethyldimethoxysilane is similar to other organosilicon compounds such as vinyltrimethoxysilane and dichloromethylvinylsilane. it is unique due to its specific combination of vinyl and methoxy groups, which provide distinct reactivity and application potential .
Similar Compounds
- Vinyltrimethoxysilane
- Dichloromethylvinylsilane
- Dimethoxydimethylsilane
- Triethoxyvinylsilane
Vinylmethyldimethoxysilane stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C5H10O2Si |
|---|---|
Molecular Weight |
130.22 g/mol |
InChI |
InChI=1S/C5H10O2Si/c1-4-8-5(6-2)7-3/h4-5H,1H2,2-3H3 |
InChI Key |
WEXZSGCAOGKETI-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
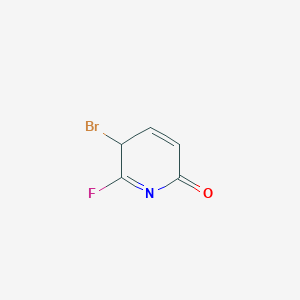
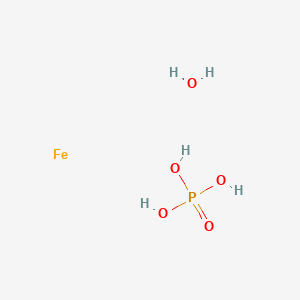
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
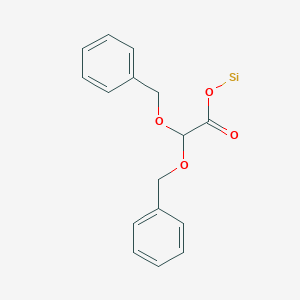
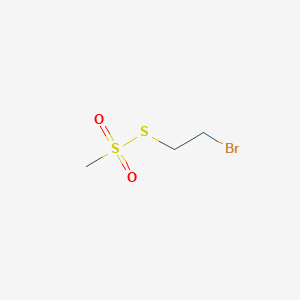
![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)
![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)
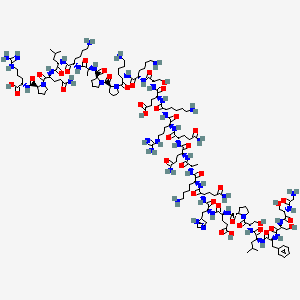
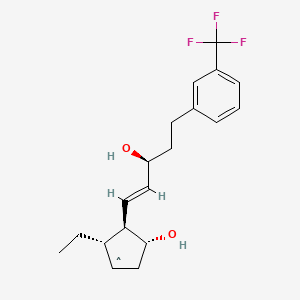
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)
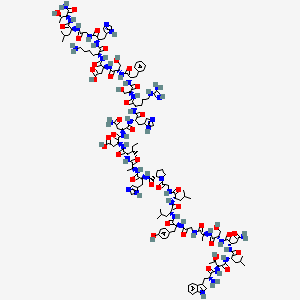
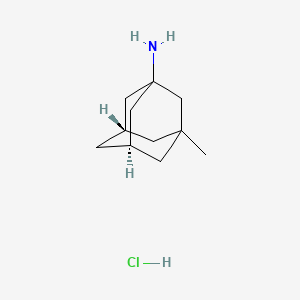
![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
